4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H6Cl2N2 and a molecular weight of 201.05 g/mol . This compound is characterized by its pyrrolo[2,3-b]pyridine core structure, which is substituted with chlorine atoms at the 4 and 6 positions and a methyl group at the 1 position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyridine-2-carbaldehyde with methylamine, followed by cyclization to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the chlorinated intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific examples of these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets.
Biological Research: The compound and its derivatives are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Pharmaceutical Research: It serves as a reference standard and intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Similar in structure but lacks the methyl group at the 1 position.
4,6-Dichloro-2-methyl-1H-pyrrolo[2,3-b]pyridine: Similar but with the methyl group at the 2 position instead of the 1 position.
Uniqueness
4,6-Dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 1 position can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
4,6-dichloro-1-methylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-12-3-2-5-6(9)4-7(10)11-8(5)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBCLGYLHXLHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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